2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile
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Overview
Description
2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a chemical compound with a complex structure that includes a pyrazole ring and a phenyl group
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have been associated with diverse biological activities, and some have been approved for the treatment of different types of cancer .
Mode of Action
It is known that some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . In particular, compound 3i, a derivative of 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols), proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . The predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
It is known that pyrazole derivatives can affect several biochemical pathways due to their wide variety of biological activities .
Pharmacokinetics
The physicochemical properties of the synthesized compounds were characterized .
Action Environment
It is known that the structures of all synthesized compounds were characterized by physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl or pyrazole rings .
Scientific Research Applications
2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is unique due to its specific structure, which includes both a pyrazole ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-7-10(8-15)6-12-9-16-17-13(12)11-4-2-1-3-5-11/h1-6,9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEKDNFBYJMHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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